molecular formula C27H31N3O4 B236832 2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide

2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide

Número de catálogo B236832
Peso molecular: 461.6 g/mol
Clave InChI: NBKAYQAAQPLSDY-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide, also known as TAK-659, is a small molecule inhibitor that targets protein kinase BTK. BTK plays a crucial role in the development and activation of B cells, making it an attractive target for the treatment of B cell malignancies such as leukemia and lymphoma.

Mecanismo De Acción

2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide is a potent and selective inhibitor of BTK, a key enzyme in the B cell receptor signaling pathway. BTK plays a crucial role in the development and activation of B cells, and its dysregulation can lead to the development of B cell malignancies. This compound binds to the ATP-binding site of BTK and inhibits its activity, leading to the inhibition of downstream signaling pathways and the induction of apoptosis in B cell tumors.
Biochemical and Physiological Effects:
This compound has been shown to inhibit BTK activity in vitro and in vivo, leading to the inhibition of downstream signaling pathways such as AKT and ERK. This results in the induction of apoptosis in B cell tumors. In addition, this compound has been shown to enhance the efficacy of other anti-cancer drugs such as rituximab and venetoclax. This compound has also been shown to have a favorable safety profile in preclinical studies.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

One of the advantages of 2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide is its potency and selectivity for BTK, making it an attractive target for the treatment of B cell malignancies. In addition, this compound has been shown to enhance the efficacy of other anti-cancer drugs such as rituximab and venetoclax. However, one of the limitations of this compound is its potential toxicity, which may limit its clinical use.

Direcciones Futuras

For the study of 2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide include the evaluation of its safety and efficacy in clinical trials, as well as the identification of biomarkers that can predict response to treatment. In addition, the combination of this compound with other anti-cancer drugs such as immunotherapy and chemotherapy may lead to improved outcomes for patients with B cell malignancies. Finally, the development of more potent and selective BTK inhibitors may further improve the treatment of B cell malignancies.

Métodos De Síntesis

The synthesis of 2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide involves several steps, starting with the reaction of 4-tert-butylphenol with 2-chloroacetyl chloride to form 2-(4-tert-butylphenoxy)acetamide. This intermediate is then reacted with 4-(2-furoyl)piperazine to form this compound, also known as this compound. The final product is obtained through purification and isolation steps.

Aplicaciones Científicas De Investigación

2-(4-tert-butylphenoxy)-N-{4-[4-(2-furoyl)-1-piperazinyl]phenyl}acetamide has been extensively studied for its potential use in the treatment of B cell malignancies. Preclinical studies have shown that this compound inhibits BTK activity and reduces the growth and survival of B cell tumors. In addition, this compound has been shown to enhance the efficacy of other anti-cancer drugs such as rituximab and venetoclax. Clinical trials are currently underway to evaluate the safety and efficacy of this compound in patients with B cell malignancies.

Propiedades

Fórmula molecular

C27H31N3O4

Peso molecular

461.6 g/mol

Nombre IUPAC

2-(4-tert-butylphenoxy)-N-[4-[4-(furan-2-carbonyl)piperazin-1-yl]phenyl]acetamide

InChI

InChI=1S/C27H31N3O4/c1-27(2,3)20-6-12-23(13-7-20)34-19-25(31)28-21-8-10-22(11-9-21)29-14-16-30(17-15-29)26(32)24-5-4-18-33-24/h4-13,18H,14-17,19H2,1-3H3,(H,28,31)

Clave InChI

NBKAYQAAQPLSDY-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

SMILES canónico

CC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N3CCN(CC3)C(=O)C4=CC=CO4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.